Trityl candesartan
Overview
Description
Trityl candesartan is a chemical compound known for its role as an angiotensin II receptor antagonist. It is commonly used in the pharmaceutical industry to manage hypertension by relaxing blood vessels, thereby lowering blood pressure. The compound is chemically described as 2-ethoxy-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid, with a molecular formula of C43H34N6O3 .
Mechanism of Action
Target of Action
Trityl Candesartan, also known as Candesartan, is an angiotensin II receptor antagonist . Its primary target is the angiotensin II type 1 receptor (AT1) . This receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .
Biochemical Pathways
The action of Candesartan primarily affects the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Candesartan inhibits the effects of angiotensin II, a key player in the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction of blood pressure .
Pharmacokinetics
Candesartan cilexetil, the prodrug form of Candesartan, is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The maximum plasma concentration and area under the plasma concentration-time curve of Candesartan were found to be within the bioequivalence ranges . The apparent oral clearance of Candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The half-life of Candesartan is approximately 3.5 to 4 hours .
Result of Action
The molecular and cellular effects of Candesartan’s action are primarily related to its ability to block the AT1 receptor. This blockade results in a decrease in blood pressure and has beneficial effects on attenuating insulin resistance . It also reduces intracellular calcium overload and lipid accumulation, which can alleviate insulin resistance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. One major concern in the preparation process is the usage of tin (Sn) compounds, specifically tributyl tin oxide, which can cause harm to both human and environmental health . The tin content in this compound has been found to be within the limit of 10 mg/Kg .
Biochemical Analysis
Biochemical Properties
Trityl Candesartan is an angiotensin II receptor antagonist . It works by relaxing blood vessels so that blood can flow easily . It is used as a first-line agent to treat uncomplicated hypertension .
Cellular Effects
This compound is known to interact with angiotensin II receptors in various types of cells . By blocking the action of angiotensin II, it relaxes blood vessels and helps lower blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II . This leads to relaxation of blood vessels and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Metabolic Pathways
This compound is involved in the angiotensin II receptor pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trityl candesartan involves a multi-step synthetic processThe process typically involves the use of organic solvents and requires crystallization, separation, and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Trityl candesartan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Trityl candesartan has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Used in the development of antihypertensive drugs and studied for its potential in treating other cardiovascular diseases.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in analytical chemistry .
Comparison with Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Olmesartan
Comparison: Trityl candesartan is unique in its high potency and long-lasting effects compared to other angiotensin II receptor blockers. It has a more pronounced effect on lowering 24-hour ambulatory blood pressure compared to losartan, irbesartan, and valsartan. Additionally, it is associated with fewer adverse events, making it a preferred choice in clinical settings .
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKOTRJWPIKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437932 | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-72-4 | |
Record name | 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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